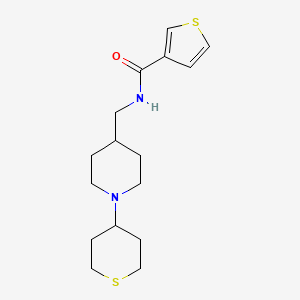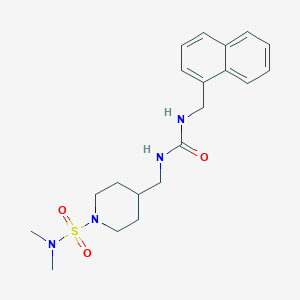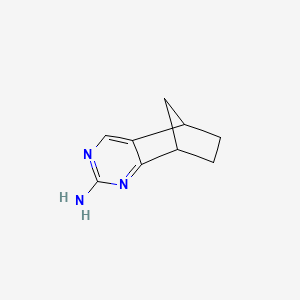![molecular formula C22H22N4O4 B2680489 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358158-18-5](/img/structure/B2680489.png)
6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one” is a heterocyclic compound. Heterocyclic compounds are of great importance in medicinal chemistry. One of the most important heterocycles in medicinal chemistry are quinazolines possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its IUPAC name. It contains a [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one core, which is a type of heterocyclic compound. The compound also contains a 3,4-dimethoxyphenyl group and a 2-oxoethyl group attached to the triazoloquinazolinone core .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Pathways
The research applications of 6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and related compounds are deeply rooted in their synthesis, highlighting innovative pathways to generate complex heterocyclic compounds. For example, Chern et al. (1988) described a method for synthesizing 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one, indicating the potential for creating diverse quinazolinone derivatives through reactions of anthranilamide with isocyanates (Chern et al., 1988). Similarly, Al-Salahi and Geffken (2011) reported on the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, demonstrating the versatility in functionalizing the quinazoline backbone (Al-Salahi & Geffken, 2011).
Antioxidant and Anticonvulsant Activities
Research has also explored the antioxidant and anticonvulsant activities of triazoloquinazolinone derivatives. Sompalle and Roopan (2016) synthesized a series of dihydro-triazoloquinazolin-ones, demonstrating moderate antioxidant activity when compared to standard antioxidants like ascorbic acid (Sompalle & Roopan, 2016). In the realm of neurological research, Zhang et al. (2015) evaluated the anticonvulsant activity of 4-phenyl-triazoloquinazolin-ones, discovering compounds with significant protective indices against seizures in mice, indicating the potential for developing new anticonvulsant drugs (Zhang et al., 2015).
Heterocyclic Antagonists and Antihypertensive Agents
The quest for new pharmacological agents has led to the investigation of triazoloquinazolinones as adenosine receptor antagonists and antihypertensive agents. Burbiel et al. (2016) synthesized 2-amino-triazoloquinazolines, identifying compounds with potent adenosine receptor antagonist activity, offering a new avenue for therapeutic intervention in diseases modulated by adenosine receptors (Burbiel et al., 2016). Furthermore, Alagarsamy and Pathak (2007) reported the synthesis and in vivo antihypertensive efficacy of triazoloquinazolin-ones in spontaneously hypertensive rats, showcasing their potential as antihypertensive agents (Alagarsamy & Pathak, 2007).
Eigenschaften
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-4-7-20-23-21-15-8-5-6-9-16(15)25(22(28)26(21)24-20)13-17(27)14-10-11-18(29-2)19(12-14)30-3/h5-6,8-12H,4,7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNHKDSOALNILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=N1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-](/img/structure/B2680407.png)
![2-Methyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2680408.png)
![N-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2680410.png)
![methyl 4-[2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2680411.png)

![Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2680414.png)

![N-[(1S)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2680419.png)

![N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2680423.png)

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2680425.png)
![2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-pentyl-1,3-thiazole-5-carboxamide](/img/structure/B2680429.png)